molecular formula C23H18FN3O2 B5680527 N-(4-fluorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-fluorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5680527
M. Wt: 387.4 g/mol
InChI Key: OTQFFDYLDJVGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18FN3O2 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 387.13830499 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-fluorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

C22H19F1N3O2C_{22}H_{19}F_{1}N_{3}O_{2}

With a molecular weight of approximately 372.41 g/mol. The structure features a fluorobenzyl moiety linked to a pyridazine derivative, which is known for various biological activities.

Histone Deacetylase Inhibition

Recent studies indicate that compounds similar to this compound exhibit inhibition of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression and are implicated in cancer progression. For instance, compounds designed with similar structures have shown selective inhibition against HDAC3, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines. The following table summarizes the findings from in vitro studies:

Cell Line IC50 (µM) Mechanism
HepG21.30Induction of apoptosis and G2/M arrest
MDA-MB-2313.00Cell cycle arrest
A27802.50Increased histone acetylation

These results suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, contributing to its antitumor activity.

Case Study 1: HepG2 Cell Line

In a study examining the effects of this compound on HepG2 cells, it was found that treatment with the compound led to a significant increase in apoptosis rates when compared to controls. Flow cytometry analysis revealed that doses of 3 µM resulted in an apoptosis rate increase from 5% (control) to 19% .

Case Study 2: Combination Therapy

Further investigations into combination therapies showed that this compound enhanced the efficacy of existing chemotherapeutics like taxol and camptothecin. The combination resulted in lower IC50 values across multiple cancer cell lines, indicating a synergistic effect .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-20-9-5-16(6-10-20)14-25-22(28)15-27-23(29)12-11-21(26-27)19-8-7-17-3-1-2-4-18(17)13-19/h1-13H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQFFDYLDJVGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.